

# "CAS number for 3-Bromo-8-nitroquinoline"

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## Compound of Interest

Compound Name: 3-Bromo-8-nitroquinoline

Cat. No.: B189542

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An In-depth Technical Guide to **3-Bromo-8-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-8-nitroquinoline**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities. Detailed experimental protocols for the synthesis of related compounds and general bioactivity assays are presented to facilitate further research and application in drug discovery and development.

## Chemical Identity and Properties

**3-Bromo-8-nitroquinoline** is a substituted quinoline carrying a bromine atom at the 3-position and a nitro group at the 8-position. Its unique electronic and steric properties make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **3-Bromo-8-nitroquinoline**

Property	Value	Source
CAS Number	5341-07-1	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2][3]
IUPAC Name	3-bromo-8-nitroquinoline	[1][3]
Molecular Weight	253.05 g/mol	[2][3]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-8-nitroquinoline** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of related brominated and nitrated quinolines. A general approach would involve the bromination of 8-nitroquinoline or the nitration of 3-bromoquinoline.

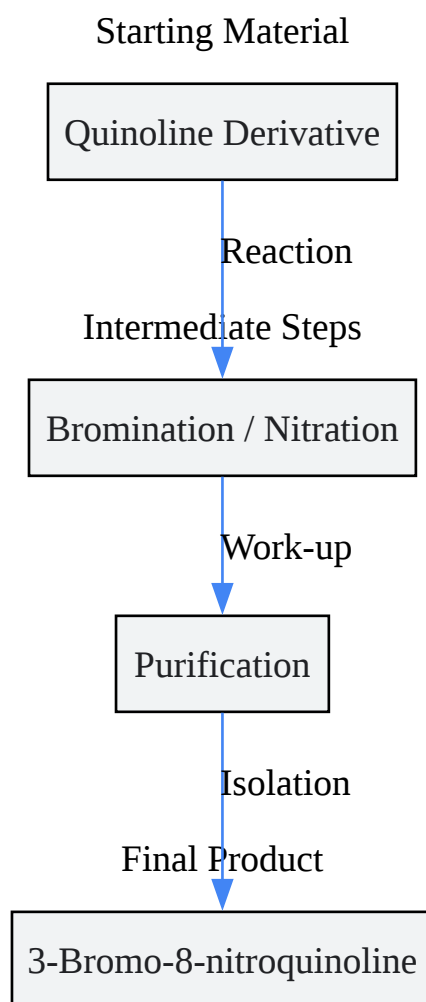
Below is a representative experimental protocol for the synthesis of a related compound, 6,8-dibromo-5-nitroquinoline, which can be adapted for the synthesis of **3-Bromo-8-nitroquinoline**.<sup>[5]</sup>

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline<sup>[5]</sup>

- **Dissolution:** Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid.
- **Cooling:** Chill the solution to -5°C in a salt-ice bath.
- **Nitration:** Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the 6,8-dibromoquinoline solution while stirring and maintaining the temperature at -5°C.
- **Reaction:** Stir the reaction mixture for 1 hour in the ice bath.

- Work-up: [Details on work-up would follow, typically involving quenching with ice, neutralization, extraction, and purification].

Diagram 1: General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **3-Bromo-8-nitroquinoline**.

## Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Bromo-8-nitroquinoline** is not widely published. However, data for structurally similar compounds can provide an expected range for spectral characteristics. For instance, the <sup>13</sup>C NMR data for 3-bromo-6-

fluoro-8-nitroquinoline has been reported.[6] Mass spectrometry data for the parent compound, 3-bromoquinoline, shows a characteristic isotopic pattern for bromine-containing compounds ( $M^+$  and  $M+2$  peaks in a roughly 1:1 ratio).[7]

Table 2: Expected Spectroscopic Data for **3-Bromo-8-nitroquinoline**

Technique	Expected Features
$^1\text{H}$ NMR	Aromatic protons in the range of 7.0-9.0 ppm.
$^{13}\text{C}$ NMR	Signals for nine distinct carbon atoms, with those attached to bromine and in the pyridine ring appearing at characteristic chemical shifts.
Mass Spec (EI)	Molecular ion peaks ( $M^{+\bullet}$ and $[M+2]^{+\bullet}$ ) around $m/z$ 252 and 254, with approximately equal intensity.
IR Spectroscopy	Characteristic peaks for $\text{C}=\text{N}$ , $\text{C}=\text{C}$ , $\text{C}-\text{Br}$ , and $\text{N}-\text{O}$ stretching vibrations.

## Biological Activity and Applications in Drug Development

The biological activity of **3-Bromo-8-nitroquinoline** has not been extensively studied. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

The introduction of a nitro group, as seen in other quinoline derivatives, can enhance the antiproliferative effects of the molecule.[5][8] For example, 6,8-dibromo-5-nitroquinoline has shown significant inhibitory activity against various cancer cell lines.[5] It is plausible that **3-Bromo-8-nitroquinoline** could serve as a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of a compound against cancer cell lines, which could be applied to **3-Bromo-8-nitroquinoline**.

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, HT29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of the test compound (**3-Bromo-8-nitroquinoline**) in a suitable solvent (e.g., DMSO) and add them to the cells.
- **Incubation:** Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 2-4 hours.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the cell viability and determine the IC<sub>50</sub> value.

Diagram 2: Drug Discovery Workflow



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Caption: A simplified workflow for drug discovery involving a novel compound.

## Conclusion

**3-Bromo-8-nitroquinoline** represents a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and outlines methodologies for its synthesis and biological

evaluation, thereby encouraging further investigation into its potential applications in research and drug development.

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